5-Bromo-6-methoxy-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-3-8-6(2-5(7)9)10-4-12-8/h2-4H,1H3 |
InChI Key |
JICXZAPYFJXEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromo 6 Methoxy 1,3 Benzothiazole
Classical Synthetic Routes to Benzothiazole (B30560) Scaffolds
The synthesis of the benzothiazole framework is a well-established area of organic chemistry, with several classical methods forming the foundation for creating a diverse range of derivatives. nih.govmdpi.comresearchgate.net These foundational strategies are crucial for understanding the subsequent development of more specialized synthetic routes.
Condensation Reactions of 2-Aminobenzenethiol with Carbonyl/Cyano Compounds
One of the most prevalent and versatile methods for constructing the benzothiazole scaffold is the condensation of 2-aminobenzenethiol with various electrophilic partners, such as carbonyl compounds (aldehydes and ketones) or cyano compounds. nih.govmdpi.comresearchgate.netnih.gov This approach directly forms the thiazole (B1198619) ring fused to the benzene (B151609) ring of the aminothiophenol starting material.
The reaction with aldehydes or ketones typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. acs.org Various catalysts and reaction conditions have been employed to facilitate this transformation, including acid catalysts, oxidizing agents, and microwave irradiation to enhance reaction rates and yields. mdpi.comnih.gov The use of green chemistry principles, such as employing water as a solvent or using biocatalysts, has also been explored in these condensation reactions. mdpi.comnih.gov
Similarly, the condensation with nitriles, often catalyzed by copper salts, provides an efficient route to 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org This method is applicable to a wide array of nitriles, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole core. organic-chemistry.org
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Key Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzenethiol | Aromatic Aldehydes | Refluxing toluene | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminobenzenethiol | Nitriles | Copper catalyst | 2-Substituted benzothiazoles | mdpi.comorganic-chemistry.org |
| 2-Aminobenzenethiol | Aldehydes | Polystyrene polymer with iodine acetate (B1210297) | 2-Substituted benzothiazoles | mdpi.com |
| 2-Aminobenzenethiol | Aldehydes | Visible light, in situ generated disulfide | 2-Substituted benzothiazoles | organic-chemistry.org |
Cyclization of Thioamides and Thiobenzanilides
Another fundamental approach to benzothiazole synthesis involves the intramolecular cyclization of appropriately substituted thioamides or thiobenzanilides. researchgate.nettandfonline.com This method, often referred to as the Jacobsen cyclization, typically involves the oxidative cyclization of a thiobenzanilide (B1581041) to form the benzothiazole ring. researchgate.net This process can be initiated by various oxidizing agents, such as potassium ferricyanide. researchgate.netorgsyn.org
More contemporary methods have introduced the use of visible light and photosensitizers, like riboflavin, to drive the cyclization of thiobenzanilides in a greener fashion. nih.gov These photochemical approaches often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov The direct cyclization of thioamides can also be achieved through metal-free, visible light-driven processes. nih.gov
Optimized Synthetic Pathways for 5-Bromo-6-methoxy-1,3-benzothiazole
The synthesis of a specifically substituted benzothiazole like this compound requires more tailored and optimized strategies to ensure the correct placement of the bromo and methoxy (B1213986) groups on the benzene ring.
Multi-Step Synthesis Approaches for Specific Substitution Patterns
Achieving the desired 5-bromo-6-methoxy substitution pattern on the benzothiazole core generally necessitates a multi-step synthetic sequence. mdpi.com This often involves the synthesis of a pre-functionalized aniline (B41778) or aminothiophenol precursor that already contains the desired methoxy group at the correct position. The bromination step can then be carried out at a later stage on the benzothiazole ring system. For instance, starting with a methoxy-substituted aniline, one could first construct the benzothiazole ring and then introduce the bromine atom. nih.gov
Regioselective Bromination and Methoxy Group Introduction Strategies
The introduction of the bromo and methoxy groups requires careful consideration of regioselectivity. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of electrophilic substitution.
For the introduction of the bromo group, various brominating agents can be employed. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of aromatic compounds. chemicalbook.com The reaction conditions, such as the solvent and temperature, can be optimized to favor the desired isomer. For example, the bromination of a related 6-methyl-1,3-benzodioxole system has been achieved using bromine in chloroform. chemicalbook.com
The methoxy group is typically introduced early in the synthesis by using a starting material that already contains this functionality, such as a methoxy-substituted aniline. This is often more straightforward than attempting to introduce the methoxy group onto a pre-formed benzothiazole ring.
Protecting Group Strategies in Synthesis
In complex multi-step syntheses, the use of protecting groups can be essential to prevent unwanted side reactions. numberanalytics.comnumberanalytics.com For instance, if a reactive functional group is present elsewhere in the molecule, it may need to be temporarily masked while other transformations are carried out.
Purification and Isolation Methodologies for Research-Grade Compounds
The purification and isolation of the target compound are critical steps in any synthetic procedure to obtain research-grade material with high purity. For benzothiazole derivatives like this compound, standard purification techniques are employed, often tailored to the specific properties of the compound and the impurities present.
A common and effective method for purifying benzothiazoles is silica (B1680970) gel column chromatography. guidechem.com The choice of eluent system is crucial for achieving good separation. For instance, a mixture of petroleum ether and ethyl acetate is frequently used. guidechem.com
Recrystallization is another widely used technique for purifying solid benzothiazole derivatives. The choice of solvent is critical and is determined by the solubility profile of the compound. Ethanol (B145695) or a mixture of ethanol and dimethylformamide (DMF) are often suitable solvents for recrystallization. scielo.br
In some modern synthetic approaches, purification is simplified. For example, in certain microwave-assisted one-pot syntheses, the product precipitates from the reaction mixture upon cooling and adding ice water. The resulting solid can then be collected by filtration and recrystallized from a suitable solvent like ethyl acetate to afford the pure product. clockss.org
The table below outlines common purification methods for benzothiazole derivatives:
| Purification Method | Description | Typical Solvents/Eluents |
| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to the silica gel stationary phase. | Petroleum ether/Ethyl acetate mixtures. guidechem.com |
| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Ethanol, Ethanol/DMF mixtures, Ethyl acetate. clockss.orgscielo.br |
| Filtration and Washing | A simple method for isolating a solid product from a reaction mixture, often followed by washing with a suitable solvent to remove impurities. | Water, Ethanol. |
Chemical Reactivity and Functionalization of 5 Bromo 6 Methoxy 1,3 Benzothiazole
Nucleophilic Substitution Reactions at the Bromine Position
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene (B151609) ring of 5-Bromo-6-methoxy-1,3-benzothiazole is generally challenging under standard conditions. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups. However, in specific contexts, such as the synthesis of certain heterocyclic systems, displacement of a bromo substituent on a benzothiazole (B30560) core can be achieved. For instance, in related bromo-benzothiazole systems, nucleophilic substitution has been used to introduce amine functionalities, often requiring elevated temperatures and the use of a base. researchgate.net The synthesis of benzothiazole derivatives can sometimes involve nucleophilic aromatic substitution as a key step to introduce new functionalities. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl halides with boronic acids or their esters. nih.gov For bromo-benzothiazole derivatives, the Suzuki reaction provides an efficient pathway to 6-arylbenzothiazoles, which are of interest for their potential biological activities. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.govnih.gov A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered bromo-benzothiazoles, yielding products in good to excellent yields. nih.gov
| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF/H₂O | Reflux | 64% | nih.gov |
| 1,3-Trifluorobenzene boronic ester | Pd(0) catalyst | Not specified | 1,4-Dioxane | Heating | High | nih.gov |
| Various boronic acids | Pd₂(dba)₃ (10 mol%) | Sodium carbonate | Dioxane/Water | Reflux, 4h | Up to 99% | nih.gov |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. rsc.org This reaction would allow for the introduction of vinyl groups at the 5-position of the this compound core, creating precursors for further functionalization. The reaction typically requires a palladium catalyst, a base, and is performed at elevated temperatures. rsc.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org This method is highly effective for introducing alkyne moieties onto the benzothiazole scaffold. researchgate.net These reactions are generally performed under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The resulting alkynyl-benzothiazoles are versatile intermediates for synthesizing more complex structures, including those with applications in materials science and medicinal chemistry. wikipedia.orgresearchgate.net
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Terminal Alkyne (e.g., Trimethylsilylacetylene) | Palladium complex (e.g., Pd(PPh₃)₄) | Copper(I) salt (e.g., CuI) | Amine (e.g., Triethylamine, Diethylamine) | Amine, DMF, or Ether | Room Temperature | wikipedia.org |
Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring
Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto the aromatic ring, replacing a hydrogen atom. youtube.com The position of substitution is directed by the existing substituents on the ring. msu.edu In this compound, the powerful electron-donating and ortho-, para-directing methoxy (B1213986) group at position 6 would strongly activate the ring towards electrophilic attack. The bromo group at position 5 is a deactivating but ortho-, para-director.
Considering the directing effects, the most likely positions for electrophilic attack are C4 and C7. The methoxy group directs to the ortho position (C5, already substituted) and the para position (C7, relative to the thiazole (B1198619) ring fusion). The bromine directs to its ortho positions (C4 and C6, with C6 occupied). The C7 position is sterically less hindered and is activated by the para-methoxy group, making it a probable site for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.comlibretexts.org For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. lumenlearning.com
Derivatization Strategies for Expanding Chemical Diversity
The this compound scaffold is a key starting material for creating libraries of diverse compounds, often with the goal of discovering new pharmacological agents. jyoungpharm.orgnih.gov Derivatization can be achieved through the reactions mentioned above, as well as by modifying the substituents introduced.
Via Cross-Coupling: The aryl, vinyl, and alkynyl groups introduced via Suzuki, Heck, and Sonogashira reactions can possess additional functional groups that allow for further reactions. nih.govnih.govrsc.org
Modification of the Methoxy Group: The methoxy group can potentially be cleaved to a hydroxyl group, which can then be used as a handle for introducing a wide variety of substituents through ether or ester linkages.
Functionalization at the C2 Position: While this article focuses on the reactivity of the substituted benzene ring, the C2 position of the thiazole ring is also a common site for derivatization, often starting from 2-aminobenzothiazoles or 2-mercaptobenzothiazoles. nih.govekb.eg These modifications can be combined with reactions at the 5-bromo position to create highly complex and diverse molecular architectures. nih.govnih.gov
Heterocyclic Ring Transformations and Rearrangement Reactions
While less common, the benzothiazole ring system can undergo transformations or rearrangements under specific conditions. Research into the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has revealed unprecedented reaction pathways involving ring opening, rearrangement, and ring contraction to form new five- and six-membered heterocyclic systems. nih.govresearchgate.net Although this specific example does not involve this compound directly, it demonstrates that the thiazole portion of the molecule is not inert and can participate in complex chemical transformations, potentially leading to novel scaffolds. nih.govresearchgate.net Such rearrangements can be influenced by reaction conditions and the nature of the reacting partners.
Computational and Theoretical Investigations of 5 Bromo 6 Methoxy 1,3 Benzothiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For 5-Bromo-6-methoxy-1,3-benzothiazole, these calculations would provide insights into its stability, reactivity, and potential interaction mechanisms.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis involves studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the electron-rich benzothiazole (B30560) ring system, while the LUMO would also be located on the aromatic structure.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the molecule's surface. It helps in identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) sites. For this compound, negative potential would be expected around the nitrogen and oxygen atoms, making them sites for electrophilic attack. The hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding.
Reactivity Prediction via Fukui Functions and Chemical Hardness
Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, and Fukui functions, can predict the molecule's reactive behavior. Chemical hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. Fukui functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility, the stability of different conformers, and its interactions with solvent molecules. The primary conformational freedom in this molecule would arise from the rotation of the methoxy (B1213986) group relative to the benzothiazole ring.
Molecular Docking Studies with Biological Macromolecules (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in structure-based drug design. Benzothiazole derivatives are known to interact with various biological targets, including enzymes like protein kinases and tubulin.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
In a typical docking study, this compound would be placed into the binding site of a selected protein. The analysis would identify the most stable binding pose and characterize the non-covalent interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For instance, the nitrogen atom of the thiazole (B1198619) ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with the protein's amino acid residues. The bromine atom could potentially participate in halogen bonding, a specific type of non-covalent interaction. The methoxy group could also form hydrogen bonds or hydrophobic contacts. The results are typically quantified by a docking score or binding energy, which estimates the binding affinity.
Binding Energy Calculations and Affinity Prediction
Binding energy calculations are fundamental in computational drug design, offering predictions of the binding affinity between a ligand, such as this compound, and a biological target. These calculations can guide the optimization of lead compounds. While specific binding energy studies on this compound are not extensively documented, research on analogous benzothiazole derivatives provides a strong framework for understanding its potential interactions.
Computational methods like the Fragment Molecular Orbital (FMO) method are employed to calculate binding free energy. mdpi.com This method can be enhanced by incorporating linear fitting of various energy terms, including gas-phase potential energy, deformation energy, and solvation free energy, to improve the accuracy of binding affinity predictions. mdpi.com For instance, studies on a series of benzothiazole derivatives have utilized Density Functional Theory (DFT) to determine molecular properties and predict their binding capabilities. In one such study, the binding of benzothiazoline-2-thione and its derivatives with gold was investigated, revealing that derivatives with electron-donating substitutes in the benzene (B151609) ring showed favorable binding to the metal. nih.gov
Molecular docking studies on benzothiazole derivatives have also been used to predict binding affinities and modes of interaction with protein targets. For example, in a study of benzothiazole derivatives as potential antibacterials, docking results with the 7EL1 protein from Staphylococcus aureus showed varying binding affinities among the tested compounds. mdpi.com These studies often reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. mdpi.com
The following table summarizes binding energy data from a computational study of various benzothiazole derivatives with the urease protein (PDB: 2KAU), illustrating the range of binding affinities that can be observed within this class of compounds.
| Compound | Binding Energy (kcal/mol) |
| 1 | - |
| 2 | - |
| 3 | - |
| 4 | - |
| 5 | - |
Data derived from a computational study on benzothiazole derivatives and their interaction with urease. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Contributions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. benthamdirect.comallsubjectjournal.comchula.ac.th Although specific QSAR models for this compound are not detailed in the literature, the general principles derived from studies on related compounds are applicable.
QSAR studies on benzothiazole derivatives have been conducted for various biological activities, including anticancer, anthelmintic, and protein kinase inhibition. benthamdirect.comallsubjectjournal.comchula.ac.th These models are typically developed using techniques like Multiple Linear Regression (MLR) and Comparative Molecular Field Analysis (CoMFA). allsubjectjournal.comijpsr.com For instance, a QSAR study on benzothiazole derivatives as p56lck inhibitors resulted in a predictive model with a correlation coefficient (r²) of 0.983 and a cross-validated correlation coefficient (q²) of 0.723. benthamdirect.com The major contributing descriptors in this model were subdivided surface area, partial charges, and water-accessible surface area. benthamdirect.com
In another study focusing on the anthelmintic activity of benzothiazole derivatives, a QSAR model was developed with a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597. allsubjectjournal.com Group-based QSAR (G-QSAR) has also been applied to benzothiazole derivatives to identify the contributions of different structural fragments to their anticancer potential. chula.ac.th Such models provide valuable insights into how substitutions on the benzothiazole scaffold, such as the bromo and methoxy groups in this compound, might influence biological activity.
The table below presents statistical data from a QSAR study on a series of benzothiazole derivatives, highlighting the predictive power of the developed model.
| Statistical Parameter | Value |
| r² (Correlation Coefficient) | 0.8004 |
| r (Correlation Coefficient) | 0.8946 |
| Q² (Cross-validated Correlation Coefficient) | 0.6597 |
| RMSE (Root Mean Square Error) | 0.0157 |
Statistical parameters from a QSAR model for the anthelmintic activity of benzothiazole derivatives. allsubjectjournal.com
Spectroscopic Property Prediction through Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including NMR chemical shifts and vibrational frequencies. iosrjournals.orgnih.gov These predictions can aid in the structural elucidation and characterization of novel compounds like this compound.
The prediction of ¹³C NMR chemical shifts is of particular interest for substituted benzothiazoles. The chemical shifts of the carbon atoms in the benzothiazole ring system are sensitive to the nature and position of substituents. mdpi.com For instance, the presence of a methoxy group can significantly influence the chemical shifts of nearby carbon atoms. nih.gov Computational studies have shown that the rotational conformation of a methoxy group can lead to atypical ¹³C NMR chemical shifts. nih.gov DFT calculations can model these conformational effects and predict the resulting chemical shifts with good accuracy. nih.gov
Similarly, vibrational frequencies can be calculated using DFT methods. mdpi.commdpi.com These calculations provide a theoretical infrared (IR) spectrum that can be compared with experimental data to confirm the structure of a molecule. iosrjournals.orgresearchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule. For substituted benzothiazoles, characteristic vibrational frequencies for the C-H, C-N, and C-S bonds, as well as for the substituent groups, can be predicted. researchgate.net
The following table shows a comparison of experimental and theoretical vibrational frequencies for a substituted benzothiazole, demonstrating the accuracy of computational predictions.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C-H stretch | 3066-3108 | 3076-3108 |
| C-N stretch | 1382-1266 | - |
Comparison of experimental and theoretical vibrational frequencies for 2-(4-methoxyphenyl)benzo[d]thiazole. researchgate.net
Research on Biological Interactions and Mechanistic Studies of 5 Bromo 6 Methoxy 1,3 Benzothiazole and Its Derivatives in Vitro/in Silico Focus
In Vitro Enzyme Inhibition Assays and Kinetics
Derivatives of the benzothiazole (B30560) scaffold have been identified as potent inhibitors of various enzymes, a characteristic that is central to their therapeutic potential. Research has highlighted that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly significant in determining the biological activities of these compounds. benthamscience.com
One area of investigation has been the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are considered valuable targets for managing certain diseases. nih.govescholarship.org Benzothiazole-phenyl-based analogs have been synthesized and evaluated as potential dual inhibitors of these enzymes. nih.govescholarship.org Structure-activity relationship (SAR) studies on these analogs have revealed that specific substitutions on the aromatic rings are well-tolerated by the target enzymes. nih.gov
Furthermore, benzothiazole derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. nih.gov A study on 6-amide-2-aryl benzoxazole (B165842)/benzimidazole derivatives, which share structural similarities with benzothiazole derivatives, demonstrated selective inhibitory activities against VEGFR-2. nih.gov For instance, compound 9d from this series exhibited an IC50 value of 0.051 μM for VEGFR-2 kinase inhibition. nih.gov
Another enzyme class that has been a target for benzothiazole derivatives is carbonic anhydrase. nih.gov Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their carbonic anhydrase inhibition activity. nih.gov
The following table summarizes the enzyme inhibitory activities of selected benzothiazole derivatives:
Table 1: In Vitro Enzyme Inhibition Data for Benzothiazole Derivatives| Compound/Derivative | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Substituted phenylamino (B1219803) based methoxybenzothiazole 68 | HeLa cell lines | 0.5 ± 0.02 µM | nih.gov |
| Substituted phenylamino based methoxy (B1213986) methylbenzothiazole 69 | HeLa cell lines | 0.6 ± 0.29 µM | nih.gov |
Receptor Binding Studies and Affinities (In Vitro)
While specific receptor binding studies and affinity data for 5-Bromo-6-methoxy-1,3-benzothiazole are not extensively detailed in the available literature, the broader class of benzothiazole derivatives has been investigated for interactions with various receptors. The interaction with receptors is a key mechanism through which these compounds elicit their biological effects. iosrjournals.org The design of multi-target ligands, which can interact with multiple receptors, is a contemporary approach in medicinal chemistry to enhance therapeutic efficacy and reduce side effects. escholarship.org
Cell-Based Biological Activity Investigations (Excluding Clinical Human Trials)
The in vitro biological activity of benzothiazole derivatives has been extensively studied against various cell lines, particularly in the context of anticancer research.
Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular environment. For instance, a cell-based target engagement assay has been developed to identify ligands for the Cereblon E3 ubiquitin ligase. nih.gov This assay measures the recovery of protein levels, such as HDAC6, in the presence of competing ligands. nih.gov While not specific to this compound, this methodology is applicable to understanding the cellular engagement of its derivatives.
The antiproliferative activity of benzothiazole derivatives is often linked to their ability to modulate key cellular pathways. For example, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov The substitution patterns on the benzothiazole ring, such as the presence of electron-donating groups like a methoxy group, can influence the cytotoxic activity of these compounds. nih.gov
A study on 2-amino-6-methoxybenzothiazole (B104352) derivatives demonstrated anti-inflammatory activity through the inhibition of hemolysis in vitro, suggesting a potential to modulate inflammatory pathways. iosrjournals.org
Selectivity is a critical aspect of drug development, ensuring that a compound preferentially interacts with its intended target over other molecules, thereby minimizing off-target effects. In vitro selectivity profiling of 6-amide-2-aryl benzoxazole/benzimidazole derivatives revealed that they exhibited selective inhibitory activities against VEGFR-2 over EGFR kinases. nih.gov These compounds also showed selective anti-proliferation potency against HUVEC and HepG2 cell lines compared to A549 and MDA-MB-231 cancer cell lines. nih.gov
The following table presents in vitro cytotoxicity data for selected benzothiazole derivatives against various cancer cell lines:
Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives| Compound/Derivative | Cell Line | IC50 Value | Source |
|---|---|---|---|
| Hydrazine based benzothiazole 11 | HeLa | 2.41 µM | nih.gov |
| Hydrazine based benzothiazole 11 | COS-7 | 4.31 µM | nih.gov |
| Substituted diflourobenzamide containing benzothiazole 45 | MCF-7 | 64 ± 2 µM (% inhibition) | nih.gov |
| Substituted diflourobenzamide containing benzothiazole 45 | HepG2 | 64 ± 6 µM (% inhibition) | nih.gov |
| Compound 9d (6-amide-2-aryl benzoxazole derivative) | HUVEC | 1.47 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are instrumental in the design of more potent and selective analogs. For benzothiazole derivatives, SAR studies have revealed that the nature and position of substituents on the benzothiazole ring system significantly impact their biological effects. benthamscience.com
Literature on benzothiazole derivatives consistently indicates that substitutions at the C-2 and C-6 positions are key determinants of their pharmacological activities. benthamscience.com The introduction of a pyrazole (B372694) moiety, for example, has been shown to significantly enhance the antitumor activity of certain benzothiazole derivatives. nih.gov
In the context of dual sEH/FAAH inhibitors, SAR studies of benzothiazole-phenyl analogs have provided insights into the structural requirements for potent inhibition. nih.govescholarship.org For instance, the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by the target enzymes. nih.gov
Furthermore, the presence of electron-donating groups, such as a methoxy group, has been associated with enhanced anti-cancer potential in thiadiazole-based benzothiazole derivatives. nih.gov This highlights the importance of the electronic properties of substituents in modulating the biological activity of the benzothiazole scaffold.
Mechanistic Elucidation of Biological Effects at the Molecular Level
The biological activities of this compound and its derivatives are often attributed to their ability to interact with various biological targets at the molecular level. While research specifically on the 5-bromo-6-methoxy substituted parent compound is limited, studies on the broader benzothiazole class of compounds provide insights into their potential mechanisms of action.
One of the key mechanisms identified for benzothiazole derivatives is the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation. For instance, some benzothiazole derivatives have been shown to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. mdpi.com By blocking this enzyme, these compounds disrupt a critical metabolic pathway, leading to an antibacterial effect. mdpi.com Molecular docking studies have helped to visualize the interaction of these compounds with the enzyme's active site. mdpi.com
In the context of anticancer activity, benzothiazole derivatives have been found to interfere with microtubule polymerization, a critical process for cell division. tandfonline.com By binding to the colchicine (B1669291) site on tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). tandfonline.com Furthermore, some benzothiazole derivatives have been identified as inhibitors of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. nih.gov Inhibition of this enzyme leads to DNA damage and ultimately cell death.
The anti-inflammatory effects of some benzothiazole derivatives are linked to their ability to modulate inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes or the reduction of inflammatory cytokine levels. frontiersin.orgejbps.com
Investigation of Specific In Vitro Activities:
Antimicrobial (Antibacterial, Antifungal) Activities (In Vitro)
Derivatives of this compound are part of the broader class of benzothiazoles, which have demonstrated significant in vitro antimicrobial properties. nih.govmdpi.com These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
The antimicrobial efficacy of benzothiazole derivatives is often influenced by the nature and position of substituents on the benzothiazole ring. For example, the introduction of a bromo group at the 6th position of the benzothiazole nucleus has been shown to enhance anti-tubercular activity. ejbps.com Similarly, the presence of specific heterocyclic rings or functional groups attached to the benzothiazole core can significantly impact the antimicrobial spectrum and potency. jocpr.commdpi.com
Studies have shown that some benzothiazole derivatives exhibit minimum inhibitory concentrations (MICs) comparable to or even better than standard antimicrobial drugs. For instance, certain benzothiazole-Schiff base hybrids have shown excellent activity against S. aureus, P. aeruginosa, and E. coli. saudijournals.com The mechanism of antibacterial action for some benzothiazoles involves the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis. nih.gov
The antifungal activity of benzothiazole derivatives has also been well-documented. mdpi.com They have shown efficacy against pathogenic fungi like Candida albicans. jocpr.com The mode of action for antifungal activity is believed to involve the inhibition of enzymes like 14-alpha-lanosterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com
Table 1: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Type | Target Microorganism | Activity (MIC/MBC/Zone of Inhibition) | Reference |
| Benzothiazole-based thiazolidinones | E. coli, C. albicans | MIC: 15.6–125 µg/mL | mdpi.com |
| Benzothiazole-Schiff base hybrids | S. aureus, P. aeruginosa, E. coli | MIC: 3.91 µg/mL | saudijournals.com |
| Heteroarylated benzothiazoles | T. viride | MIC/MFC: 0.06/0.11 mg/mL | mdpi.com |
| 6-Substituted benzothiazole derivatives | Moraxella catarrhalis | MIC: 4 µg/mL | nih.gov |
This table is for illustrative purposes and includes data for various benzothiazole derivatives, not specifically this compound.
Antineoplastic/Anticancer Activities in Cell Lines (In Vitro)
The benzothiazole scaffold is a prominent feature in a variety of compounds exhibiting in vitro antineoplastic activity against numerous cancer cell lines. tandfonline.comnih.gov While specific data on this compound is not extensively available, the broader family of benzothiazole derivatives has shown significant promise in preclinical cancer research.
These compounds have demonstrated cytotoxic effects against a wide range of human cancer cell lines, including those from breast, lung, colon, pancreatic, and prostate cancers, as well as leukemia and melanoma. tandfonline.comnih.goviiarjournals.org The anticancer activity is often dose-dependent, with some derivatives showing IC₅₀ values in the nanomolar to low micromolar range. nih.gov
The mechanism of action for the anticancer effects of benzothiazole derivatives is multifaceted. As mentioned earlier, many act as tubulin polymerization inhibitors, disrupting the cell cycle and inducing apoptosis. tandfonline.com Others function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. frontiersin.org Some derivatives have also been shown to induce apoptosis through the activation of caspases. iiarjournals.org
Structure-activity relationship (SAR) studies have revealed that the substituents on the benzothiazole ring play a crucial role in determining the anticancer potency and selectivity. For instance, the presence of a 3,4,5-trimethoxyphenyl scaffold has been associated with potent tubulin polymerization inhibition. tandfonline.com Similarly, the introduction of specific side chains can enhance the cytotoxic activity against particular cancer cell lines. mdpi.com
Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Type | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| Benzothiazole incorporating trimethoxyphenyl scaffold | 22RV1 (prostate cancer) | IC₅₀: 2.13 µM | tandfonline.com |
| 2-Arylbenzothiazoles | PANC-1 (pancreatic cancer) | Apoptosis induction | iiarjournals.org |
| Benzothiazole-pyrimidine hybrids | Various cancer cell lines | Growth inhibition | mdpi.com |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | A431, A549, H1299 (various cancers) | Significant reduction in proliferation | frontiersin.org |
This table is for illustrative purposes and includes data for various benzothiazole derivatives, not specifically this compound.
Anti-inflammatory and Antioxidant Activities (In Vitro)
Benzothiazole derivatives have been investigated for their potential as in vitro anti-inflammatory and antioxidant agents. nih.gov These dual activities are significant as inflammation and oxidative stress are often interlinked in the pathology of various diseases.
The in vitro anti-inflammatory activity of benzothiazole derivatives has been demonstrated through various assays. Some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell-based models. frontiersin.org The mechanism of anti-inflammatory action can also involve the inhibition of enzymes like cyclooxygenase (COX), which are key players in the inflammatory cascade.
In terms of antioxidant activity, benzothiazole derivatives have been evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. nih.gov The antioxidant potential is often attributed to the ability of the benzothiazole nucleus and its substituents to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The presence of certain functional groups can enhance this activity. For example, some studies have synthesized benzothiazole derivatives with known antioxidant moieties to create hybrid compounds with improved radical scavenging capabilities.
Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound Type | Activity | Assay | Reference |
| Benzothiazole derivatives | Anti-inflammatory | Inhibition of IL-6 and TNF-α | frontiersin.org |
| Benzothiazole derivatives | Antioxidant | DPPH radical scavenging | nih.gov |
| Benzimidazolylpyrano[2,3-d] tandfonline.comrsc.orgthiazolocarbonitriles | Anti-inflammatory, Antioxidant | Appreciable activity | nih.gov |
This table is for illustrative purposes and includes data for various benzothiazole and related heterocyclic derivatives, not specifically this compound.
Antitubercular Activities (In Vitro)
The benzothiazole scaffold has emerged as a promising framework for the development of new antitubercular agents. rsc.orgnih.gov Numerous derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. ejbps.comnih.gov
The antitubercular potency of benzothiazole derivatives is highly dependent on their chemical structure. nih.gov For instance, research has shown that the presence of electron-withdrawing groups, such as nitro and bromo groups at the 6th position of the benzothiazole nucleus, can enhance antitubercular activity. ejbps.com The hybridization of the benzothiazole moiety with other heterocyclic systems, like pyrimidine, has also led to the discovery of potent antitubercular compounds. nih.gov
Several benzothiazole derivatives have exhibited significant in vitro activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. benthamdirect.com Some of these compounds have shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov
The proposed mechanism of action for some of these antitubercular benzothiazole derivatives involves the inhibition of essential mycobacterial enzymes. One such target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.govnih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of DprE1. nih.gov
Table 4: In Vitro Antitubercular Activity of Selected Benzothiazole Derivatives
| Compound Type | Mtb Strain(s) | Activity (MIC) | Reference |
| 6-Bromo-benzothiazole derivatives | H37Rv | Higher activity | ejbps.com |
| Benzothiazole-pyrimidine hybrids | Drug-sensitive, MDR-TB, XDR-TB | 0.24–62.5 µg/mL | nih.gov |
| Guanidinyl benzothiazole derivatives | M. tuberculosis | As low as 1.6 µg/mL | benthamdirect.com |
This table is for illustrative purposes and includes data for various benzothiazole derivatives, not specifically this compound.
Anthelmintic Activities (In Vitro)
Benzothiazole derivatives have been explored for their potential as anthelmintic agents, with in vitro studies demonstrating their efficacy against various helminths. nih.govwisdomlib.org The core benzothiazole structure is a key component of some established anthelmintic drugs, highlighting its importance in this therapeutic area.
Research has focused on synthesizing and evaluating novel benzothiazole derivatives with modified side chains to enhance their anthelmintic properties. For example, a series of O-substituted 6-methoxybenzothiazole-2-carbamates were designed and tested for their in vitro activity against rumen flukes (Paramphistomum). nih.gov
The in vitro anthelmintic activity is typically assessed by observing the paralysis and death of the worms upon exposure to the test compounds. The efficacy is often dose-dependent. In one study, a methyl 6-[(5-(4-bromophenacylsulfanyl)- tandfonline.comiiarjournals.orgrsc.org-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate derivative demonstrated an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov
The mechanism of action for the anthelmintic effects of benzothiazole derivatives is thought to involve the disruption of microtubule formation in the parasites, similar to the mode of action of some existing anthelmintic drugs. wjpmr.com
Table 5: In Vitro Anthelmintic Activity of a Selected Benzothiazole Derivative
| Compound | Target Helminth | Activity | Reference |
| Methyl 6-[(5-(4-bromophenacylsulfanyl)- tandfonline.comiiarjournals.orgrsc.org-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Rumen flukes (Paramphistomum) | Equipotent to oxyclozanide at 80 μg/mL | nih.gov |
This table highlights a specific derivative of 6-methoxybenzothiazole (B1296504) and its promising anthelmintic activity.
5 Bromo 6 Methoxy 1,3 Benzothiazole As a Research Scaffold in Medicinal Chemistry
Design Principles for Novel Ligands Based on Benzothiazole (B30560) Framework
The design of new, potent, and selective ligands based on the benzothiazole scaffold is guided by established medicinal chemistry principles, primarily focusing on structure-activity relationships (SAR). The benzothiazole nucleus is an attractive core for designing targeted compounds due to its inherent ability to bind with high affinity to a variety of biological receptors. jchemrev.comnih.gov
Key design principles include:
Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. Introducing different substituents at this position can dramatically alter the compound's biological activity. pharmascholars.com For instance, 2-aminobenzothiazoles are precursors for many active molecules, and substitution on this amino group can lead to varied pharmacological effects. pharmascholars.com The anti-ALS drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole) and the anticancer agent 2-(4-aminophenyl)benzothiazole highlight the importance of this position. jchemrev.com
Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring, such as the bromo and methoxy (B1213986) groups in 5-Bromo-6-methoxy-1,3-benzothiazole, are crucial for modulating the electronic properties, lipophilicity, and metabolic stability of the molecule. The introduction of a methoxy group (-OCH3) at various positions has been shown to confer antibacterial or anti-inflammatory and antioxidant properties. jchemrev.comderpharmachemica.com Similarly, electron-withdrawing groups like chlorine (-Cl) can enhance antifungal activity. derpharmachemica.com
Planarity and Rigidity: The rigid and planar structure of the benzothiazole core contributes to its binding affinity with biological targets. stemmpress.com Design strategies often aim to maintain this planarity while introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or pharmacokinetic properties.
The following table summarizes the impact of different substituents on the activity of benzothiazole derivatives, as gleaned from various studies.
| Position of Substitution | Substituent Group | Observed Biological Activity | Reference |
| 2 | Aryl/Heteroaryl groups | Anticancer, Antiviral | nih.govnih.gov |
| 2 | Hydrazino group | Antioxidant | jchemrev.com |
| 2 | Carboxamide/Sulfonamide | Antiviral | derpharmachemica.com |
| 6 | Trifluoromethoxy group | Anti-ALS (Riluzole) | jchemrev.com |
| 6 | Methoxy group | Anti-inflammatory, Antioxidant | jchemrev.com |
| 4 | Methoxy group | Antibacterial | derpharmachemica.com |
| 4 | Chloro group | Antifungal | derpharmachemica.com |
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping and bioisosteric replacement are powerful drug design strategies used to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or to circumvent existing patents. nih.govresearchgate.net
Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a chemically different but functionally similar scaffold, while maintaining the essential pharmacophoric features required for biological activity. nih.gov This can lead to the discovery of entirely new classes of compounds. For example, a benzothiazole core might be replaced with other heterocyclic systems like benzoxazole (B165842), benzimidazole, or quinoline (B57606) to explore new chemical space while aiming for the same biological target. nih.gov This strategy is particularly useful in central nervous system (CNS) drug discovery to identify novel structures with desired properties. acs.org
Bioisosteric replacement is a more conservative approach where a specific functional group or substituent on the benzothiazole scaffold is exchanged for another group with similar steric and electronic properties. nih.govresearchgate.net The goal is to fine-tune the molecule's properties without drastically altering its core structure. For instance, a bromine atom in the 5-position of this compound could be replaced by a chlorine atom or a trifluoromethyl group to modulate its electronic character and lipophilicity. Similarly, the methoxy group at the 6-position could be replaced by other bioisosteres like an ethoxy, a methylthio, or even a small amide group to probe the interaction with the target and improve metabolic stability.
A study on epidermal growth factor receptor (EGFR) inhibitors utilized a scaffold hopping approach, linking benzothiazole and isatin (B1672199) scaffolds to a 1,2,3-triazole fragment to mimic known quinazoline-based inhibitors, resulting in potent anticancer compounds. nih.gov
Combinatorial Chemistry Approaches Utilizing Benzothiazole Moieties
Combinatorial chemistry has become an essential tool in drug discovery for rapidly generating large libraries of related compounds for screening. electronicsandbooks.com The benzothiazole scaffold is well-suited for combinatorial approaches due to the relative ease of introducing diversity at multiple positions. electronicsandbooks.comresearchgate.net
A common combinatorial strategy involves a multi-component reaction where a substituted 2-aminothiophenol (B119425) (providing diversity on the benzene ring) is reacted with a library of aldehydes, carboxylic acids, or other electrophiles to generate a diverse set of 2-substituted benzothiazoles. researchgate.net This allows for the systematic exploration of the chemical space around the benzothiazole core.
One combinatorial approach to synthesizing nih.govelectronicsandbooks.combenzothiazepine derivatives, which are structurally related to benzothiazoles, used chalcones as key intermediates. electronicsandbooks.com This method allowed for the introduction of three points of diversity, enabling the creation of a library of compounds for antimicrobial screening. electronicsandbooks.com Solid-phase synthesis is another powerful technique used in combinatorial chemistry, where the benzothiazole core or a reactant is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification of the final products. electronicsandbooks.comresearchgate.net
These combinatorial libraries can then be subjected to high-throughput screening to identify initial hits, which can be further optimized using traditional medicinal chemistry approaches.
Development of Molecular Probes and Research Tools
Beyond their therapeutic potential, benzothiazole derivatives are widely used in the development of molecular probes and research tools, particularly fluorescent probes. stemmpress.comresearchgate.net The rigid, planar, and delocalized π-electron system of the benzothiazole scaffold gives its derivatives favorable photophysical properties, such as high fluorescence quantum yields and large Stokes shifts. stemmpress.com
These properties make them ideal for creating probes to detect and image biologically important species in living systems. By functionalizing the benzothiazole core with specific recognition moieties, researchers can design probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte. mdpi.com
Examples of benzothiazole-based molecular probes include:
Probes for Amyloid-β Aggregates: Several benzothiazole-based fluorescent probes have been designed for the selective detection of amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. nih.govresearchgate.net For example, the probe RM-28 showed a significant increase in fluorescence upon binding to Aβ aggregates and could cross the blood-brain barrier, making it suitable for imaging in brain tissue. nih.gov
Probes for pH and Ions: By incorporating pH-sensitive groups or ion-chelating moieties, benzothiazole derivatives have been developed as fluorescent sensors for pH and various metal ions. stemmpress.comresearchgate.net
Probes for Reactive Oxygen Species (ROS): A probe named BT-BO was developed for the detection of hydrogen peroxide (H₂O₂) in living cells, demonstrating a "turn-on" fluorescence response. mdpi.com
The ability to modify the benzothiazole structure allows for the fine-tuning of its optical properties, enabling the development of probes with specific excitation and emission wavelengths suitable for various biological imaging applications. researchgate.net
| Probe Name/Type | Target Analyte | Key Features | Reference |
| RM-28 | Amyloid-β Aggregates | High sensitivity and affinity (Kd = 175.69 nM), crosses blood-brain barrier. | nih.govresearchgate.net |
| BTH-MPH | pH | Strong absorption peaks at 510 and 570 nm, applicable in a wide pH range (3-8). | stemmpress.comresearchgate.net |
| BT-BO | Hydrogen Peroxide (H₂O₂) | Aggregation-induced emission (AIE) "turn-on" probe. | mdpi.com |
Synthetic Strategies for High-Throughput Screening Libraries
The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery, and efficient synthetic strategies are crucial for this endeavor. For benzothiazole derivatives, several methods have been developed that are amenable to high-throughput screening (HTS) library production. nih.govresearchgate.net
Key synthetic strategies include:
One-Pot Condensation Reactions: The most common and direct route to the benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid. mdpi.comnih.gov Green chemistry approaches for this reaction have been developed, utilizing catalysts like H₂O₂/HCl in ethanol (B145695) at room temperature, which are advantageous for library synthesis due to mild conditions and high yields. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, making it a valuable tool for the rapid synthesis of compound libraries.
Solid-Phase Synthesis: As mentioned previously, attaching reactants to a solid support facilitates the synthesis and purification of large numbers of compounds, which is ideal for creating HTS libraries. researchgate.netmdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and allow for automated, scalable synthesis of compound libraries with high purity.
These strategies enable the efficient production of thousands of benzothiazole analogues, where diversity is introduced through the use of varied building blocks (e.g., a wide range of aldehydes and substituted 2-aminothiophenols). The resulting libraries can then be screened against various biological targets to identify novel hits for drug development programs. nih.govmdpi.com
Advanced Analytical Methodologies in the Research of 5 Bromo 6 Methoxy 1,3 Benzothiazole
High-Resolution Mass Spectrometry for Mechanistic Studies and Metabolite Identification (if applicable to in vitro studies)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural characterization and quantification of novel compounds. In the context of 5-Bromo-6-methoxy-1,3-benzothiazole, HRMS would be critical for confirming its elemental composition with high accuracy, a fundamental step after synthesis. The precise mass measurement provided by HRMS allows for the unambiguous determination of the molecular formula, which for C8H6BrNOS is 242.93535 Da (monoisotopic mass). researchgate.net
While specific in vitro metabolite identification studies for this compound are not readily found, HRMS is the premier tool for such investigations. In a typical in vitro study, the parent compound would be incubated with liver microsomes or other metabolic systems. HRMS, often coupled with liquid chromatography (LC-HRMS), would then be used to detect and identify potential metabolites. The high mass accuracy allows for the confident assignment of elemental compositions to metabolic products, distinguishing them from the parent drug and endogenous matrix components. For this compound, potential metabolic transformations could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, or modifications to the thiazole (B1198619) ring. The resulting mass shifts would be precisely measured by HRMS to propose metabolite structures.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 243.94263 | 133.5 |
| [M+Na]+ | 265.92457 | 149.7 |
| [M-H]- | 241.92807 | 141.2 |
| [M+NH4]+ | 260.96917 | 157.8 |
| [M+K]+ | 281.89851 | 138.6 |
This data is predicted and provides a basis for identification in future HRMS studies. researchgate.net
X-ray Crystallography for Ligand-Protein Co-crystal Structures and Conformational Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their interactions with biological macromolecules at an atomic level. For this compound, obtaining a crystal structure would definitively confirm its molecular geometry, including bond lengths, bond angles, and the planarity of the benzothiazole (B30560) ring system. This information is crucial for understanding its chemical properties and for computational modeling studies.
In the context of drug discovery, co-crystallization of this compound with a target protein would provide invaluable insights into its binding mode. While there are no published co-crystal structures of this specific compound with a protein, studies on other benzothiazole derivatives have successfully utilized this technique to understand ligand-protein interactions. nih.govmdpi.com Such a study would reveal the specific amino acid residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. This detailed structural information is instrumental for structure-based drug design, enabling the optimization of the compound's affinity and selectivity for its target.
Advanced Chromatography Techniques for Purity Assessment and Isolation of Analogues
Advanced chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the purification and purity assessment of synthesized compounds like this compound. These methods offer high resolution and sensitivity, allowing for the separation of the target compound from starting materials, by-products, and other impurities.
In the synthesis of this compound, HPLC would be used to monitor the reaction progress and to determine the purity of the final product. A variety of stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions can be screened to achieve optimal separation. The purity is typically determined by measuring the peak area of the main compound relative to the total peak area in the chromatogram. For regulatory purposes, a purity of >95% is often required. lgcstandards.com
Furthermore, preparative HPLC can be employed for the isolation of analogues of this compound from a library of synthesized compounds or for the purification of larger quantities of the target compound. The development of robust HPLC methods is also a prerequisite for many other analytical applications, such as pharmacokinetic studies. sielc.com
Table 2: Example of HPLC Purity Data for a Benzothiazole Analogue
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Analogue 1 | 5.2 | 98.5 | >98 |
| Impurity A | 3.8 | 0.8 | - |
| Impurity B | 6.1 | 0.7 | - |
This table represents typical data obtained from an HPLC purity analysis of a synthesized compound.
NMR Spectroscopy for Ligand-Target Interactions (e.g., STD-NMR, SPR-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions in solution. While standard 1H and 13C NMR are used for the structural elucidation of this compound, more advanced NMR techniques can provide information on its binding to a biological target.
Saturation Transfer Difference (STD)-NMR is a ligand-based NMR method that can identify which protons of a ligand are in close proximity to a protein. In an STD-NMR experiment with this compound and a target protein, selective saturation of the protein's resonances would lead to a transfer of saturation to the protons of the bound ligand. The resulting difference spectrum would reveal the specific protons of this compound that are involved in the binding interaction.
Surface Plasmon Resonance (SPR)-NMR is another technique that can be used to study ligand-target interactions. While less common, it combines the real-time binding analysis of SPR with the structural information of NMR. This could potentially be used to study the kinetics and thermodynamics of the binding of this compound to its target.
Although no specific STD-NMR or SPR-NMR studies have been published for this compound, these techniques are widely applied in drug discovery to screen for binding and to map the binding epitope of a ligand. researchgate.net
UV-Vis Spectroscopy for Binding and Interaction Studies
UV-Visible (UV-Vis) spectroscopy is a versatile and accessible technique for studying the electronic properties of molecules and their interactions. The benzothiazole core of this compound is a chromophore that absorbs light in the UV region. The absorption spectrum is sensitive to the electronic environment of the molecule.
Binding of this compound to a biological target can lead to changes in its UV-Vis spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. These changes can be monitored to study the binding event and to determine binding constants. For instance, a bathochromic (red) or hypsochromic (blue) shift upon addition of a protein could indicate a direct interaction.
While specific UV-Vis binding studies for this compound are not available, this technique is broadly used to investigate the photophysical properties of benzothiazole derivatives and their interactions with various molecules. researchgate.netnih.gov
Table 3: Hypothetical UV-Vis Absorption Data for Binding Study
| Sample | λmax (nm) | Absorbance |
| This compound | 295 | 0.5 |
| Target Protein | 280 | 0.8 |
| Compound + Protein | 305 | 0.6 |
This table illustrates a hypothetical red shift in the absorption maximum of the compound upon binding to a target protein, indicating an interaction.
Future Research Horizons for this compound: A Roadmap for Scientific Inquiry
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide-ranging pharmacological activities. Within this esteemed class of compounds, this compound presents a unique substitution pattern that holds significant promise for future research and development. This article delineates the prospective research avenues for this specific molecule, charting a course for its exploration from novel synthetic derivatizations to its integration with cutting-edge artificial intelligence in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
